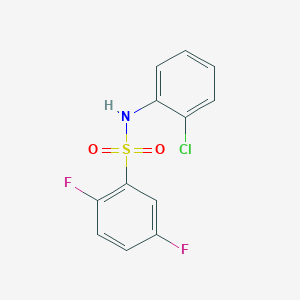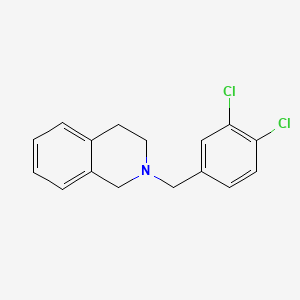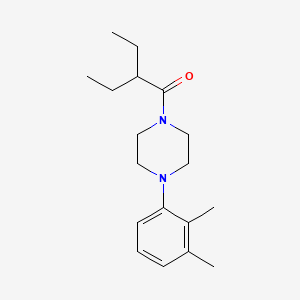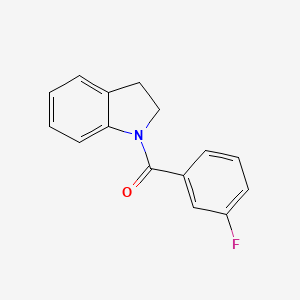
N-cycloheptyl-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-cyclohexylpropanamide, also known as CPP-115, is a compound that has been researched for its potential therapeutic properties. It is a derivative of vigabatrin, an antiepileptic drug, and has been studied for its ability to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).
Aplicaciones Científicas De Investigación
N-cycloheptyl-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. This compound has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, this compound has been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizures in animal models.
Mecanismo De Acción
N-cycloheptyl-3-cyclohexylpropanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. Additionally, increased GABA levels can help to reduce seizure activity and may have potential therapeutic applications in the treatment of other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of biochemical and physiological effects. Increased GABA levels can have a calming and anti-anxiety effect, and may also help to reduce seizure activity. Additionally, this compound has been shown to decrease cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-3-cyclohexylpropanamide is that it has been shown to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to be effective at increasing GABA levels in the brain and reducing seizure activity. However, one limitation of this compound is that its synthesis method is relatively complex and yields are relatively low, which can make it difficult to produce in large quantities for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-3-cyclohexylpropanamide. One area of research could focus on its potential therapeutic applications in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, further research could explore its potential use in the treatment of other neurological and psychiatric disorders, such as anxiety and depression. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could make it easier to produce in larger quantities for research purposes.
Métodos De Síntesis
The synthesis of N-cycloheptyl-3-cyclohexylpropanamide involves the reaction of vigabatrin with cycloheptyl bromide and sodium hydride in dimethylformamide. The resulting product is then reacted with cyclohexylmagnesium bromide in tetrahydrofuran to produce this compound. The yield of this synthesis method is approximately 25%.
Propiedades
IUPAC Name |
N-cycloheptyl-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h14-15H,1-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKSNJLUJEXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)


![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
